2-(2-Bromo-4-chlorophenoxy)propanoic acid
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Description
2-(2-Bromo-4-chlorophenoxy)propanoic acid is a chemical compound with the molecular formula C9H8BrClO3 . Its molecular weight is 279.52 g/mol . It has a complex structure with bromine and chlorine atoms attached to the phenyl ring, which is further attached to a propanoic acid group via an oxygen atom .
Molecular Structure Analysis
The molecular structure of 2-(2-Bromo-4-chlorophenoxy)propanoic acid involves a phenyl ring substituted with bromine and chlorine atoms at the 2nd and 4th positions respectively . This phenyl ring is further connected to a propanoic acid group via an oxygen atom, forming an ether linkage . The exact 3D conformer and other structural details would require more advanced computational chemistry analyses .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2-Bromo-4-chlorophenoxy)propanoic acid include a molecular weight of 279.51 g/mol and a complex molecular structure with bromine and chlorine substituents . It has a computed XLogP3 value of 3.5, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound’s rotatable bond count is 3, and it has a topological polar surface area of 46.5 Ų . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data would require experimental determination.Scientific Research Applications
Sorption to Soil and Organic Matter
2-(2-Bromo-4-chlorophenoxy)propanoic acid, as part of the phenoxy herbicide family, demonstrates significant interaction with soil and organic matter. This interaction is crucial for understanding the environmental fate and mobility of such compounds. Research indicates that soil organic matter and iron oxides are pivotal in the sorption process for phenoxy herbicides, including 2-(2-Bromo-4-chlorophenoxy)propanoic acid. Parameters like soil pH, organic carbon content, and the presence of metal oxides influence this sorption, highlighting the compound's complex environmental behavior (Werner, Garratt, & Pigott, 2012).
Environmental Persistence and Toxicity
The persistence and potential toxicity of phenoxy herbicides, including 2-(2-Bromo-4-chlorophenoxy)propanoic acid, in aquatic environments have been a subject of concern. The compound's behavior in agricultural and urban settings, where it might reach natural environments indirectly, has been extensively studied. Research efforts focus on its toxicology, mutagenicity, and environmental impact, aiming to fill knowledge gaps and guide future studies. This body of work suggests an urgent need for detailed exploration of its environmental fate and accumulation to inform regulations and protect against exposure (Zuanazzi, Ghisi, & Oliveira, 2020).
Wastewater Treatment and Remediation
In the pesticide production industry, wastewater containing 2-(2-Bromo-4-chlorophenoxy)propanoic acid presents a challenge due to its toxic pollutants. Studies on treatment processes, such as biological processes and granular activated carbon, show promise in removing these compounds effectively from wastewater. This research is pivotal for developing efficient treatment solutions to mitigate the environmental impact of pesticide production (Goodwin, Carra, Campo, & Soares, 2018).
Impact on Aquatic Environment
The contamination of aquatic environments with chlorophenols, including by-products of phenoxy herbicides, has been evaluated through extensive review. These compounds generally exhibit moderate toxicity to mammalian and aquatic life, with potential for significant impact upon long-term exposure. Understanding the persistence and bioaccumulation of these contaminants is crucial for assessing their environmental risk and guiding pollution control strategies (Krijgsheld & Gen, 1986).
properties
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO3/c1-5(9(12)13)14-8-3-2-6(11)4-7(8)10/h2-5H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZQJUYZUQKLAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406532 |
Source
|
Record name | 2-(2-bromo-4-chlorophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4-chlorophenoxy)propanoic acid | |
CAS RN |
98590-32-0 |
Source
|
Record name | 2-(2-bromo-4-chlorophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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